![molecular formula C18H17N3O2 B2997270 Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1797885-19-8](/img/structure/B2997270.png)
Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a yellow solid .
Synthesis Analysis
The synthesis of this compound involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The synthesis of similar compounds has been achieved using deep eutectic solvents (DES), which provide several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR (300 MHz, CDCl3) shows a triplet-quartet pattern at δ 1.35 and 4.32 . High-resolution mass spectrometry (HRMS) analyses can be carried out using an Agilent Q-TOF-Mass Spectrometer 6540-UHD in the ESI techniques at 70 eV .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines, the class of compounds to which this compound belongs, have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 161–163 ºC . More detailed physical and chemical properties can be obtained through further experimental analysis.科学的研究の応用
Synthesis and Chemical Properties
Regioselective Synthesis
A study on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives explored various chemical reactions to obtain these compounds, highlighting their potential as intermediates for further chemical transformations (Drev et al., 2014). The research demonstrates the versatility of these compounds in chemical synthesis, providing a foundation for the development of novel molecules with potential therapeutic applications.
Functional Fluorophores Development
Research on 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores reveals a one-pot, microwave-assisted synthesis method. These compounds serve as strategic intermediates for creating novel functional fluorophores, showcasing the fluorescence and photophysical properties that could be leveraged in various scientific and technological applications (Castillo, Tigreros, & Portilla, 2018).
Potential Biological Activities
Antituberculous Agents
Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized and evaluated for their tuberculostatic activity. This research underlines the importance of chemical modifications in enhancing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, with potential implications for developing new antituberculous agents (Titova et al., 2019).
Anti-inflammatory Properties
A study focusing on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones explored their anti-inflammatory properties, comparing structural modifications to determine the relationship with their biological activity. This research suggests the potential for developing nonsteroidal anti-inflammatory drugs (NSAIDs) that lack ulcerogenic activity, providing a safer alternative to traditional NSAIDs (Auzzi et al., 1983).
作用機序
Target of Action
Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a derivative of pyrazolo[1,5-a]pyrimidines, which are known to be purine analogues . These compounds have been shown to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological activities .
Mode of Action
Pyrazolo[1,5-a]pyrimidines, in general, are known to interact with various targets, leading to changes in cellular processes . They have been reported to exhibit activities such as HMG-CoA reductase inhibition, COX-2 selective inhibition, AMP phosphodiesterase inhibition, and KDR kinase inhibition .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are involved in various biochemical pathways due to their antimetabolite properties . They can interfere with purine biochemical reactions, affecting the synthesis of DNA and RNA . This interference can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
The presence of fluorine atoms or fluoroalkyl groups in similar compounds has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties can enhance the bioavailability of the compound.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit antitrypanosomal, antischistosomal, antimicrobial, and antianxiety activities . They have also been used as agents for the treatment of sleep disorders and as oncological agents .
Action Environment
The synthesis of similar compounds has been reported to be influenced by the reaction conditions, including the use of deep eutectic solvents, which provide a benign environment, high yield, and simple work-up procedure .
特性
IUPAC Name |
ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-2-23-18(22)16-10-14(13-8-9-13)19-17-11-15(20-21(16)17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVJORLLBGFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997188.png)
![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)
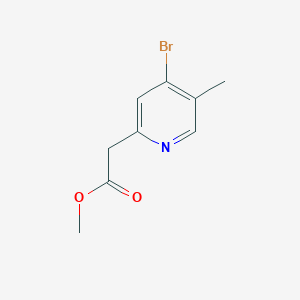
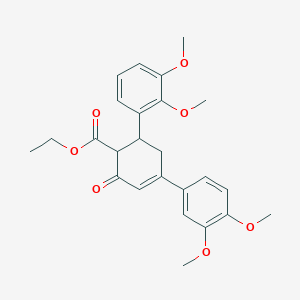
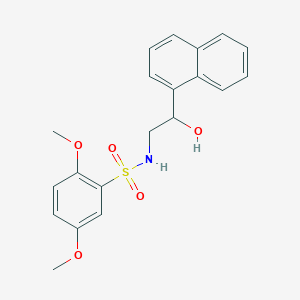
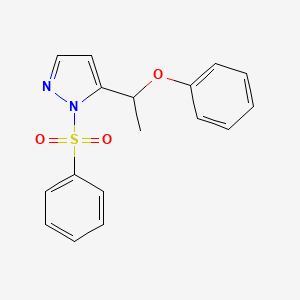
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
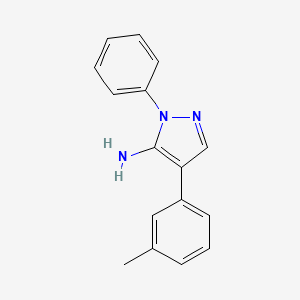
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2997206.png)
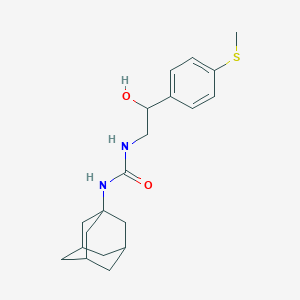
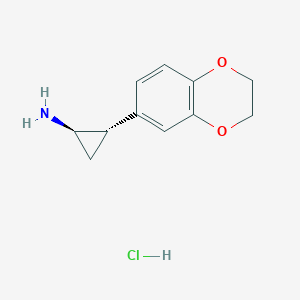
![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)